molecular formula C29H28N4O3 B2514271 N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185102-32-2

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2514271
CAS RN: 1185102-32-2
M. Wt: 480.568
InChI Key: IVXPCOZBZCXXSF-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as indole and pyridine derivatives, which are often explored for their biological activities, including antiallergic and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation of the corresponding acids with amines, promoted by reagents such as 2-chloro-1-methylpyridinium iodide . This approach could potentially be adapted for the synthesis of the compound , with modifications to accommodate its unique substituents.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)acetamide, reveals that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity. The angles between the planes of the pyridyl and phenyl rings can be significant, as observed in the mentioned compound where the angle is 64.5 degrees . This structural information can be useful in predicting the conformation and potential binding interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can vary depending on their functional groups and steric hindrance. For example, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage in aqueous solution to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These reactions are influenced by pH and can lead to the formation of reactive species such as nitrenium ions, which are relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of arylimino and oxo groups in (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides affects their spectral properties, as characterized by IR, NMR, and mass spectrometry . These properties, along with the compound's solubility, stability, and reactivity, are crucial for its potential application as a pharmacological agent.

Scientific Research Applications

Synthesis and Structural Analysis

One aspect of the research focuses on the synthesis of complex molecules that share structural similarities or methods of synthesis with the specified compound. For example, the study of the synthesis, structure, and heck cyclization of atropisomers provides insights into the chemical reactions and structural configurations of related compounds (Skladchikov, Suponitskii, & Gataullin, 2013). Additionally, the creation of novel benzodifuranyl and related heterocyclic compounds explores the synthetic routes and potential applications of these molecules in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Biological Activities

Research into the biological activities of related compounds includes the evaluation of their anti-inflammatory, analgesic, and antimicrobial properties. For instance, certain derivatives have been found to exhibit COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized and characterized acetamide derivatives for their antibacterial and antifungal activities, revealing the potential of these compounds in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-18-5-12-25-24(13-18)27-28(33(25)16-26(34)31-22-9-6-19(2)20(3)14-22)29(35)32(17-30-27)15-21-7-10-23(36-4)11-8-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPCOZBZCXXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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